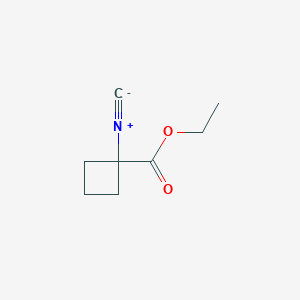
Tris(2,3-dimethylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3-dimethylphenyl) phosphite is an organophosphorus compound with the chemical formula C24H27O3P. It is a phosphite ester derived from 2,3-dimethylphenol and phosphorous acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl) phosphite typically involves the reaction of 2,3-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridite, which then reacts with additional 2,3-dimethylphenol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,3-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,3-dimethylphenyl) phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Tris(2,3-dimethylphenyl) phosphate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(2,3-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used as an antioxidant and stabilizer in the production of plastics and other polymers.
Mecanismo De Acción
The mechanism of action of tris(2,3-dimethylphenyl) phosphite involves its ability to donate lone pairs of electrons from the phosphorus atom, making it a good ligand for metal complexes. This property allows it to stabilize reactive intermediates in various chemical reactions. Additionally, its antioxidant properties help in preventing the degradation of polymers by scavenging free radicals.
Comparación Con Compuestos Similares
- Tris(2,4-dimethylphenyl) phosphite
- Tris(3,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
Comparison: Tris(2,3-dimethylphenyl) phosphite is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and steric properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
102937-84-8 |
|---|---|
Fórmula molecular |
C24H27O3P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
tris(2,3-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-13-22(19(16)4)25-28(26-23-14-8-11-17(2)20(23)5)27-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
Clave InChI |
JBXUHJUOOSISGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OP(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
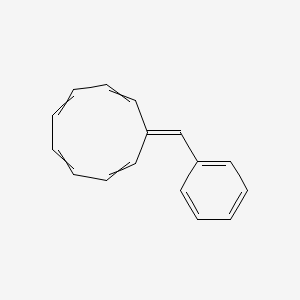
![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)

![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
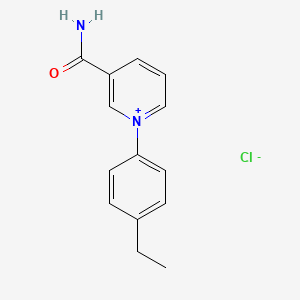
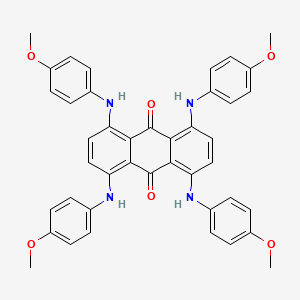
silane](/img/structure/B14326938.png)
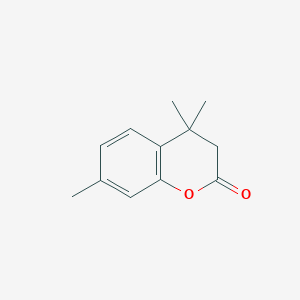
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)

